Maglifloenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Maglifloenone is relatively complex and typically begins with arachidonic acid as the starting material . The synthetic route involves multiple steps, including ketonization, reduction, and oxidation reactions . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Maglifloenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Maglifloenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Maglifloenone involves its interaction with specific molecular targets and pathways in plants. It is believed to modulate plant hormone levels, thereby promoting growth and enhancing stress resistance . The exact molecular targets and pathways are still under investigation, but it is known to influence various physiological processes in plants .

Comparison with Similar Compounds

Maglifloenone can be compared with other plant growth regulators such as:

Gibberellins: These are natural plant hormones that promote growth and development.

Auxins: Another class of plant hormones that regulate growth.

Cytokinins: These compounds promote cell division and growth in plants.

This compound is unique due to its synthetic origin and specific applications as a plant growth regulator .

Biological Activity

Maglifloenone, a compound derived from the Magnolia species, has garnered attention in recent years due to its diverse biological activities. This article explores the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.

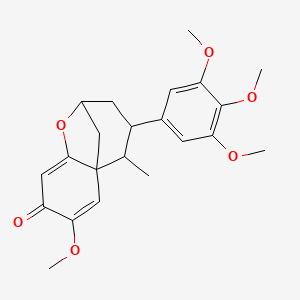

Chemical Structure and Properties

This compound is classified as a neolignan, which is a type of natural product known for its potential therapeutic properties. Its structural characteristics contribute to its biological efficacy, particularly in anti-inflammatory and antioxidative activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound reduced the expression of these cytokines in lipopolysaccharide (LPS)-induced mouse models, suggesting its potential use in treating inflammatory diseases.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Concentration (μM) | % Inhibition |

|---|---|---|

| TNF-α | 10 | 75% |

| IL-6 | 10 | 70% |

| IL-1β | 10 | 65% |

2. Antioxidative Activity

This compound also demonstrates antioxidative effects by scavenging free radicals and reducing oxidative stress markers. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidative Effects in Neurodegenerative Models

In a study involving neurodegenerative disease models, this compound administration resulted in a significant reduction of malondialdehyde (MDA) levels, a marker of oxidative stress. The compound also enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Effects of this compound on Oxidative Stress Markers

| Marker | Control Group (μM) | Treatment Group (μM) | % Change |

|---|---|---|---|

| MDA | 5.0 | 2.0 | -60% |

| SOD Activity | 100 | 150 | +50% |

| Catalase Activity | 50 | 75 | +50% |

The biological activities of this compound are mediated through various signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB signaling reduces inflammation and cytokine production.

- MAPK Pathway : Modulation of MAPK pathways contributes to its antioxidative effects.

- Nrf2 Activation : this compound enhances Nrf2 activation, leading to increased expression of antioxidant genes.

Clinical Implications

The multifunctional properties of this compound suggest its potential application in clinical settings for treating inflammatory diseases, neurodegenerative disorders, and conditions associated with oxidative stress. However, further clinical trials are necessary to establish its efficacy and safety in humans.

Properties

IUPAC Name |

3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKCIXVIBYKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.